Methyl 4-[1-(Boc-amino)ethyl]benzoate Methyl 4-[1-(Boc-amino)ethyl]benzoate
Brand Name: Vulcanchem
CAS No.: 1211572-02-9
VCID: VC3014777
InChI: InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)
SMILES: CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

Methyl 4-[1-(Boc-amino)ethyl]benzoate

CAS No.: 1211572-02-9

Cat. No.: VC3014777

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[1-(Boc-amino)ethyl]benzoate - 1211572-02-9

Specification

CAS No. 1211572-02-9
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Standard InChI InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)
Standard InChI Key LFNXGVQOIUBOOG-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C
Canonical SMILES CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C

Introduction

Chemical Properties and Structure

Methyl 4-[1-(Boc-amino)ethyl]benzoate (CAS: 1211572-02-9) is characterized by its molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol. Structurally, it contains an ester group, an aromatic benzoate group, and a protected amino group in the form of a tert-butoxycarbonyl (Boc) group. This combination of functional groups provides unique reactivity patterns that are highly valued in organic synthesis.

The compound typically appears as a white to yellow solid at room temperature . Its structure incorporates a chiral center at the aminoethyl position, which can be significant for stereoselective synthesis applications.

Physical and Chemical Data

The table below summarizes the key physical and chemical properties of Methyl 4-[1-(Boc-amino)ethyl]benzoate:

PropertyValueReference
CAS Number1211572-02-9
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
IUPAC Namemethyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
AppearanceWhite to yellow solid
Standard InChIInChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)
InChI KeyLFNXGVQOIUBOOG-UHFFFAOYSA-N
SMILESCC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C
StorageRoom temperature

Synthesis Methods

The synthesis of Methyl 4-[1-(Boc-amino)ethyl]benzoate typically involves protection of the amino group with a Boc group and formation of the ester linkage. This compound can be prepared through several synthetic routes, with the choice of pathway depending on the available starting materials and desired scale.

Standard Synthetic Pathway

A common approach involves the following general steps:

  • Starting with a suitable 4-aminoethylbenzoic acid derivative

  • Protection of the amino group using di-tert-butyl dicarbonate (Boc2O)

  • Esterification of the carboxylic acid group with methanol and a suitable catalyst

The synthesis typically requires controlled reaction conditions to ensure selectivity and high yields. The Boc protecting group is typically introduced under basic conditions, while the esterification can be performed using acid catalysis or activating agents.

Alternative Synthetic Approaches

Alternative synthetic routes may involve starting from Methyl 4-(1-aminoethyl)benzoate (CAS: 80051-07-6) and then introducing the Boc protecting group . This approach can be advantageous depending on the availability of starting materials.

The unprotected amino compound (Methyl 4-(1-aminoethyl)benzoate) has a molecular weight of 179.22 g/mol and its own specific chemical properties that differ from the Boc-protected version .

Applications in Organic Synthesis

Methyl 4-[1-(Boc-amino)ethyl]benzoate serves as a versatile building block in various synthetic applications.

Pharmaceutical Development

This compound plays a significant role in medicinal chemistry, particularly in the development of pharmaceutical agents. It has been reported as a reactant in the preparation of sulfonylaminomethyl five-membered heterocyclic carboxamides, which function as bradykinin B1 antagonists . These antagonists have potential applications in the treatment and prevention of various diseases .

Role as a Chemical Intermediate

The compound serves as a precursor in the synthesis of more complex molecules, particularly in peptide chemistry and development of biologically active compounds. Its versatility stems from the protected amino functionality, which allows for selective chemical transformations.

Key transformations include:

  • Removal of the Boc protecting group under acidic conditions to reveal the reactive amine functionality

  • Hydrolysis of the methyl ester to form the corresponding carboxylic acid

  • Reduction of the ester to form alcohols, as seen in subsequent transformations

Research Findings and Applications

Research involving Methyl 4-[1-(Boc-amino)ethyl]benzoate has revealed several important applications and synthetic pathways.

Conversion to Alcohol Derivatives

A notable transformation involves the reduction of the ester functionality to produce 4-(N-t-Boc-aminomethyl)benzyl alcohol. This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LAH) being commonly employed .

The reduction process typically follows this pattern:

  • Reaction with LAH in THF at low temperatures (typically -40°C to -78°C)

  • Controlled quenching with aqueous base or ammonium chloride

  • Isolation of the alcohol product

Research has reported various yields for this transformation:

Reaction ConditionsYieldReference
LAH (8.6 g) in THF at -40°C, 6h stirring91%
LAH (60 mg) in ether at -78°C, warmed to room temperature35%
DIBAL-H in THF at -78°C, 2h stirringNot specified

Peptide Coupling Applications

The compound has been utilized in peptide coupling reactions, particularly after hydrolysis of the methyl ester to form the corresponding carboxylic acid . These coupling reactions typically employ carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with additives like HOBt (1-hydroxybenzotriazole) to form amide bonds .

A specific example includes the coupling of the Boc-protected acid derivative with isopropyl L-methioninate to form dipeptide structures, which can be precursors to more complex molecules .

Stock Solution Preparation

For research applications, stock solution preparation is an important consideration. The table below provides guidance for preparing solutions of various concentrations:

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM3.58 mL17.90 mL35.80 mL
5 mM0.72 mL3.58 mL7.16 mL
10 mM0.36 mL1.79 mL3.58 mL

These calculations are based on the molecular weight of 279.33 g/mol .

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